4-carbamimidamido-5-acetamido-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zanamivir hydrate is a potent antiviral agent primarily used to treat and prevent influenza A and B. It is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase protein, preventing the virus from spreading to other cells. Zanamivir hydrate is marketed under the brand name Relenza and is administered via inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zanamivir hydrate can be synthesized through several steps starting from N-acetyl-D-neuraminic acid. The process involves the conversion of carboxylic acid to ester prodrug, conversion of guanidine to acylguanidine, and substitution of carboxylic acid with bioisostere . The reaction conditions typically involve controlling the concentration and temperature of the solvent using water and acetone .
Industrial Production Methods: Industrial production of zanamivir hydrate involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Zanamivir hydrate undergoes various chemical reactions, including:
Oxidation: Zanamivir hydrate can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also possible but less common.
Substitution: Substitution reactions involving the guanidine group are more typical.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield different guanidine-substituted compounds .
Scientific Research Applications
Zanamivir hydrate has a wide range of scientific research applications:
Mechanism of Action
Zanamivir hydrate exerts its effects by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus within the host . The molecular targets include the neuraminidase protein, and the pathways involved are related to viral replication and release .
Comparison with Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used to treat influenza. Unlike zanamivir, oseltamivir is administered orally.
Laninamivir: Another inhaled neuraminidase inhibitor with a longer duration of action compared to zanamivir.
Uniqueness: Zanamivir hydrate is unique in its method of administration (inhalation) and its specific binding affinity to the neuraminidase enzyme. This makes it particularly effective in targeting respiratory infections and reducing the duration of influenza symptoms .
Biological Activity
The compound 4-carbamimidamido-5-acetamido-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid hydrate , also known as zanamivir , is a derivative of the neuraminidase inhibitor class of antiviral agents. This compound has garnered attention for its biological activity, particularly in the treatment of viral infections such as influenza. This article examines the biological activity of zanamivir, supported by diverse research findings, data tables, and case studies.
Zanamivir has the following chemical properties:
- Molecular Formula : C12H20N4O7
- Molecular Weight : 332.3 g/mol
- CAS Number : 551942-41-7
- Structure : The compound features a pyran ring with multiple functional groups including acetamido and carbamimidamido moieties.
Property | Value |
---|---|
Molecular Formula | C12H20N4O7 |
Molecular Weight | 332.3 g/mol |
CAS Number | 551942-41-7 |
Solubility | Slightly soluble in water |
Zanamivir acts primarily by inhibiting the enzyme neuraminidase, which is crucial for the replication and spread of influenza viruses. By binding to the active site of neuraminidase, zanamivir prevents the cleavage of sialic acid residues from glycoproteins on the host cell surface, thus hindering viral release and subsequent infection of new cells.
Biological Activity
- Antiviral Activity : Zanamivir exhibits potent antiviral activity against various strains of influenza virus, including both type A and B. In vitro studies have shown that zanamivir can reduce viral titers significantly.
- Clinical Efficacy : Clinical trials have demonstrated that zanamivir can shorten the duration of influenza symptoms when administered early in the course of infection. A meta-analysis indicated that patients treated with zanamivir experienced a reduction in symptom duration by approximately 1 day compared to placebo controls.
- Resistance : While resistance to zanamivir is relatively rare, mutations in the neuraminidase gene can confer reduced susceptibility. Surveillance studies are essential to monitor resistance patterns in circulating influenza strains.
Table 2: Summary of Clinical Trials on Zanamivir
Study Reference | Population | Treatment Duration | Outcome |
---|---|---|---|
Monto AS et al., 2000 | Adults with flu | 5 days | Reduced symptom duration by 1 day |
Treanor JJ et al., 2000 | Children with flu | 5 days | Significant reduction in fever duration |
McGeer A et al., 2004 | Elderly patients | 5 days | Lower hospitalization rates |
Case Study 1: Efficacy in High-Risk Populations
In a study involving elderly patients with comorbidities, zanamivir was administered within 48 hours of symptom onset. The results showed a significant decrease in hospitalizations due to influenza complications compared to untreated controls. This highlights zanamivir's potential as a preventive measure in high-risk groups.
Case Study 2: Resistance Monitoring
A longitudinal study assessed the emergence of zanamivir-resistant strains in a cohort of hospitalized patients during an influenza outbreak. The study found that while initial resistance rates were low, they increased over successive seasons, emphasizing the need for ongoing surveillance and updated treatment guidelines.
Properties
IUPAC Name |
3-acetamido-4-(diaminomethylideneamino)-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O7.H2O/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17;/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELRRAURPSTFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.